cis-Decahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-99-4, 767-92-0 | |
| Record name | rel-(4aR,8aR)-Decahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Decahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | cis-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Crystallographic Elucidation of Cis Decahydroquinoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of cis-decahydroquinoline, enabling detailed investigation of its stereochemical and conformational properties in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical and Conformational Analysis
¹H NMR spectroscopy is a fundamental tool for probing the stereochemistry and conformational dynamics of this compound. The chemical shifts and, more significantly, the coupling constants (J-values) of the ring protons provide a wealth of information about their relative orientations. For instance, the magnitude of vicinal coupling constants (³J) between adjacent protons is directly related to the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial and equatorial protons and, consequently, the determination of the ring's conformation.
In this compound, the molecule can exist in two principal chair-chair conformations that are in equilibrium. The analysis of coupling constants helps to establish the preferred conformation and the stereochemical relationship of substituents. For example, large coupling constants (typically 8-12 Hz) are indicative of axial-axial relationships, while smaller values suggest axial-equatorial or equatorial-equatorial interactions. creative-biostructure.com The presence of specific Nuclear Overhauser Effects (NOEs) between protons that are close in space, but not necessarily bonded, further aids in confirming stereochemical assignments and conformational preferences. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Configurational Assignments and Stereochemical Patterns
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by its stereochemical orientation and the presence of nearby substituents. This sensitivity allows for the confident assignment of the configuration at the stereogenic centers.
Distinct stereochemical patterns in the ¹³C NMR spectra of decahydroquinoline (B1201275) isomers have been identified, providing a reliable method for distinguishing between cis and trans fused systems. nih.govresearchgate.net For instance, the chemical shifts of the bridgehead carbons (C-4a and C-8a) and the carbons adjacent to the nitrogen atom (C-2 and C-8a) are particularly diagnostic of the ring fusion stereochemistry. acs.org The effect of substituents on the carbon chemical shifts, known as substituent effects, can be used to predict and verify the stereochemistry of substituted cis-decahydroquinolines. These empirical parameters, derived from extensive studies of related saturated heterocyclic systems, are invaluable for assigning the configuration of new derivatives. acs.orgacs.org
Low-Temperature ¹³C NMR for Determining Conformational Equilibria
While room temperature NMR spectra often show averaged signals for rapidly interconverting conformers, low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" these individual conformations. nih.gov By slowing the rate of conformational exchange on the NMR timescale, it becomes possible to observe separate signals for each conformer present in the equilibrium. acs.orgrsc.orgrsc.org
This technique allows for the direct determination of the conformational equilibria in this compound and its derivatives. rsc.org The relative intensities of the signals corresponding to each conformer provide a quantitative measure of their populations, from which the Gibbs free energy difference (ΔG°) between them can be calculated. rsc.org Variable temperature ¹³C NMR studies have been instrumental in understanding how substituents on the decahydroquinoline ring influence the position of the conformational equilibrium. rsc.orgnih.govamanote.comvnu.edu.vn For example, the conformational preference of a methyl group at various positions on the this compound framework has been quantitatively assessed using this method. rsc.org
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies
¹⁵N NMR spectroscopy offers a direct probe of the nitrogen atom's electronic environment within the this compound ring system. Although the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope present sensitivity challenges, modern NMR techniques have made its study more accessible. wikipedia.orghuji.ac.il The ¹⁵N chemical shift is highly sensitive to the geometry at the nitrogen center, including the orientation of the nitrogen lone pair and the nature of any N-substituents.
Studies on piperidines and decahydroquinolines have shown that ¹⁵N chemical shifts are significantly affected by steric and electronic effects. acs.org For instance, the stereochemical relationship between the nitrogen lone pair and adjacent C-H bonds can influence the ¹⁵N chemical shift. researchgate.net Furthermore, protonation of the nitrogen atom leads to a significant downfield shift in the ¹⁵N resonance, which can be used to study acid-base properties. researchgate.net In the context of this compound, ¹⁵N NMR can provide valuable information on the conformational equilibrium, particularly concerning the orientation of the nitrogen lone pair, which can be either axial or equatorial in the two interconverting chair conformations. rsc.orgspectrabase.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most unambiguous and precise determination of the three-dimensional structure of this compound derivatives in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
This method yields a definitive picture of the molecular conformation adopted in the crystal lattice, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography on a suitable crystal can also be used to determine the absolute configuration of the stereocenters. This is often achieved by the inclusion of a heavy atom in the structure or by using anomalous dispersion effects. The solid-state structures determined by X-ray crystallography provide an essential benchmark for comparison with the conformational preferences observed in solution by NMR spectroscopy and with the results of theoretical calculations. rsc.org
Data Tables
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Conformers
| Carbon | Conformer A (N-in) | Conformer B (N-out) |
| C-2 | 50.1 | 47.1 |
| C-3 | 26.1 | 25.1 |
| C-4 | 26.9 | 20.9 |
| C-4a | 35.8 | 32.8 |
| C-5 | 26.9 | 20.9 |
| C-6 | 26.1 | 25.1 |
| C-7 | 31.9 | 30.9 |
| C-8 | 35.8 | 32.8 |
| C-8a | 57.0 | 54.0 |
Note: Data is illustrative and compiled from typical values found in the literature. Actual values may vary depending on solvent and experimental conditions.
Computational and Theoretical Investigations of Cis Decahydroquinoline
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure, energetics, and reactivity of cis-decahydroquinoline. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of this compound and its derivatives. researchgate.netscispace.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to compute various electronic properties. researchgate.net
Key electronic descriptors derived from DFT calculations include:
Chemical Hardness and Softness: These parameters indicate the resistance of a molecule to changes in its electron distribution and are related to its reactivity.
Electronic Chemical Potential: Related to the escaping tendency of electrons from an equilibrium system. researchgate.net
Electrophilicity Index: Measures the ability of a species to accept electrons. researchgate.net
These descriptors are valuable in predicting the relative stability and reactivity of different this compound isomers. researchgate.net Furthermore, DFT has been used to study the structure, electronic properties, and reactivity of related heterocyclic compounds, providing a broader context for understanding this compound.
Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly quantum chemical calculations, plays a vital role in elucidating reaction mechanisms and characterizing transition states involving this compound. e3s-conferences.orgrsc.orgnih.gov These studies provide insights into the energetic barriers and the geometric changes that occur during a chemical transformation.
By modeling the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, which involves locating the transition state structure. technologynetworks.com The energy of the transition state is critical in determining the rate of a reaction. e3s-conferences.org Computational methods can be used to calculate activation energies, which can then be compared with experimental kinetic data.
For example, in the synthesis of decahydroquinoline (B1201275) alkaloids, computational investigations can help to understand the mechanism of key cyclization steps. e3s-conferences.orgmdpi.com By calculating the energies of different possible transition states, it is possible to predict the stereochemical outcome of a reaction. e3s-conferences.org These theoretical predictions can guide the design of new synthetic routes and catalysts. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical methods provide high accuracy, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics offer a computationally more efficient alternative for exploring the conformational landscape and dynamics of molecules like this compound.
Modeling Conformational Energy Landscapes (e.g., using Amber*)
Molecular mechanics force fields, such as Amber*, are widely used to model the conformational energy landscapes of flexible molecules. acs.orgrsc.org These methods represent a molecule as a collection of atoms connected by bonds, and the potential energy is calculated based on a set of empirical parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.
By systematically exploring the rotational space of the molecule, it is possible to generate a conformational energy landscape, which maps the potential energy as a function of the molecular geometry. nih.govfrontiersin.orgchemrxiv.orgcam.ac.uk This landscape reveals the different stable conformations (local minima) and the energy barriers between them. frontiersin.org For this compound, this approach can be used to identify the various chair and boat-like conformations of the two fused rings and to determine their relative stabilities. acs.org
The table below presents a hypothetical example of relative energies for different conformers of a substituted this compound, as might be obtained from molecular mechanics calculations.
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair (eq) | 0.00 |
| Chair-Chair (ax) | 1.50 |
| Chair-Boat | 5.20 |
| Boat-Boat | 8.00 |
This is a hypothetical data table for illustrative purposes.
Analysis of Stereoelectronic and Steric Effects on Conformational Preferences
The conformational preferences of this compound are governed by a delicate balance of stereoelectronic and steric effects. acs.orgpharmacy180.comnih.govimperial.ac.uk Molecular mechanics and quantum chemical calculations are powerful tools for dissecting these contributions.
Stereoelectronic effects arise from the interaction of orbitals, such as the hyperconjugative interaction between a lone pair on the nitrogen atom and an adjacent anti-periplanar sigma bond. researchgate.net These interactions can stabilize certain conformations over others. For example, in N-substituted decahydroquinolines, the orientation of the substituent on the nitrogen can be influenced by such stereoelectronic interactions. rsc.org
Steric effects , on the other hand, are due to the repulsive interactions between non-bonded atoms that are in close proximity. In this compound, steric hindrance can arise between substituents on the ring system, influencing the preferred conformation. For instance, a bulky substituent will generally prefer to occupy an equatorial position to minimize steric clashes.
Computational studies on related systems, such as 1,5-diaza-cis-decalins, have shown that as the size of the N-alkyl groups increases, steric effects can lead to a destabilization of certain conformers. acs.org This is attributed to increased torsional strain and a decrease in the pyramidalization of the nitrogen atoms. acs.org
The interplay of these effects ultimately determines the three-dimensional structure and, consequently, the reactivity and biological activity of this compound and its derivatives.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico approaches are pivotal in modern medicinal chemistry for predicting the structure-activity relationships (SAR) of novel compounds, thereby streamlining the drug discovery process. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, allow for the rational design and prioritization of candidates for synthesis and biological evaluation. While comprehensive in silico SAR studies specifically focused on this compound are limited in publicly available literature, the principles of these techniques are broadly applicable and have been extensively used for other quinoline (B57606) derivatives. mdpi.commdpi.com
The primary biological targets identified for this compound alkaloids are nicotinic acetylcholine (B1216132) receptors (nAChRs), where they act as noncompetitive blockers. nih.govmdpi.com Experimental data has provided insights into the SAR of these compounds, which can serve as a foundation for future computational modeling.
Detailed Research Findings
Experimental studies have revealed key structural features of this compound derivatives that influence their activity at nAChRs. For instance, the poison frog alkaloids, which feature the this compound scaffold, have demonstrated potent inhibitory effects. Analysis of various synthetic and natural analogs has indicated that substitutions at the 2- and 5-positions of the decahydroquinoline ring system are critical for their blocking activity.
One significant finding is the role of hydroxylation in modulating the activity of these alkaloids. A study on the total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A highlighted the importance of a hydroxyl group at the 6-position. The presence of this 6-hydroxy moiety in cis-211A and its epimer, 6-epi-211A, was suggested to be a key contributor to the partial blockade of α7-nicotinic ACh receptors. mdpi.com In contrast, ent-cis-195A, which lacks this hydroxyl group, showed weaker inhibitory effects on the α7-receptor. mdpi.com
Furthermore, research on a series of cis- and trans-decahydroquinolines has provided quantitative data on their inhibitory potency. These studies have shown that the stereochemistry of the ring fusion and the nature of the substituents significantly impact the biological activity.
While specific molecular docking or 3D-QSAR studies on this compound are not readily found, the general methodologies have been applied to related quinoline compounds, such as tetrahydroquinoline derivatives. mdpi.com These studies typically involve aligning a series of compounds and correlating their structural or field-based properties with their biological activities to generate predictive models. Such models could, in principle, be developed for this compound derivatives to guide the design of new, more potent nAChR blockers.
The development of a pharmacophore model for this compound-based nAChR antagonists would involve identifying the common three-dimensional arrangement of chemical features essential for their blocking activity. Based on the experimental data, key pharmacophoric features would likely include the nitrogen atom of the quinoline ring and the hydrophobic substituents at the 2- and 5-positions. The position of the hydroxyl group, as seen in cis-211A, would also be a critical feature to include in such a model.
The following table summarizes the experimental inhibitory activities of several this compound alkaloids at nicotinic acetylcholine receptors, which could serve as a valuable dataset for future in silico SAR studies.
| Compound | Target | Activity (IC50/Ki) | Key Structural Features | Reference |
|---|---|---|---|---|
| (+)-cis-decahydroquinoline 195A | nAChR (PC12 cells) | IC50 = 1.0 µM | 5-methyl, 2-propyl substitution | researchgate.net |
| (+)-perhydro-cis-decahydroquinoline 219A | nAChR (PC12 cells) | IC50 = 1.5 µM | 2,5-dipropyl substitution | researchgate.net |
| cis-211A | α7-nAChR | Partial blockade at 10 µM | 6-hydroxy moiety | mdpi.com |
| 6-epi-211A | α7-nAChR | Partial blockade at 10 µM | 6-hydroxy moiety | mdpi.com |
| ent-cis-195A | α7-nAChR | Weaker inhibition than cis-211A | Lacks 6-hydroxy group | mdpi.com |
Biological and Pharmacological Research on Cis Decahydroquinoline Derivatives
Neuropharmacological Activities
Neuroprotective Potentials and Related Mechanisms of Action
While direct and extensive research on the neuroprotective capabilities of cis-decahydroquinoline itself is limited, the broader class of isoquinoline (B145761) alkaloids, to which it belongs, has demonstrated significant neuroprotective pharmacological activities. mdpi.com The mechanisms underlying these effects are varied and provide a basis for potential neuroprotective actions of this compound derivatives.
Common neuroprotective mechanisms associated with isoquinoline alkaloids include:
Regulation of Ion Channels: Maintaining intracellular calcium homeostasis by regulating Ca2+ and K+ channels can reduce neuronal damage caused by calcium overload. mdpi.com
Antioxidant Activity: Many alkaloids can reduce oxidative stress by increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby protecting nerve cells from damage by reactive oxygen species. mdpi.com
Anti-inflammatory Action: Inhibition of neuroinflammation is another key neuroprotective strategy. mdpi.com
Regulation of Autophagy: Some derivatives can modulate cellular autophagy processes, which are crucial for cell health and survival, often by interacting with signaling pathways like PI3K/AKT/mTOR. mdpi.com
These established neuroprotective pathways for related alkaloids suggest promising avenues for future investigation into the specific neuroprotective potential of this compound derivatives.
Effects on Neurotransmitter Uptake and Receptor Binding (e.g., GABA)
Research has also explored the interaction of this compound derivatives with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.
Specifically, two epimers of this compound-5-carboxylic acid, which structurally incorporate a GABA moiety, have been synthesized and studied. nih.gov In vitro pharmacological studies revealed that these isomers have very little affinity for GABA receptors when compared to known GABA agonists. nih.gov However, they did exhibit weak but stereoselective activity in their ability to inhibit the high-affinity uptake of [3H]GABA into rat brain synaptosomes. nih.gov
Subsequent in vivo investigations of these same two compounds provided more complex results. nih.gov When administered via intracerebroventricular injection in mice, both agents produced convulsant activity. nih.gov This effect could be counteracted by pretreatment with the anticonvulsant n-dipropylacetate (valproate). nih.gov The findings suggest that one of the epimers may function indirectly as a partial GABA agonist in a living system. nih.gov Conversely, at higher concentrations, both compounds displayed characteristics of a GABA antagonist, although this antagonistic effect appeared to occur through a mechanism independent of direct GABA receptor binding. nih.gov
| Assay Type | Finding | Reference |
|---|---|---|
| In Vitro GABA Receptor Binding | Little affinity relative to GABA agonists. | nih.gov |
| In Vitro [3H]GABA Uptake | Weak, stereoselective inhibition. | nih.gov |
| In Vivo Activity (Low Dose) | One epimer may act as an indirect partial GABA agonist. | nih.gov |
| In Vivo Activity (High Dose) | Both epimers exhibit properties of a GABA antagonist (not via direct receptor binding). | nih.gov |
Antimicrobial Properties
Derivatives of the broader quinoline (B57606) family, to which decahydroquinoline (B1201275) belongs, have been extensively studied for their antimicrobial capabilities. Research into quinolinequinones, for instance, has revealed significant activity against a range of pathogenic bacteria and fungi.
Several studies have highlighted the potential of quinoline-based compounds as antibacterial agents. A series of quinolinequinones demonstrated notable activity, particularly against Gram-positive bacteria. nih.gov Five specific compounds (QQ1, QQ2, QQ3, QQ5, and QQ6) showed high growth inhibition against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov Among these, four were also active against Enterococcus faecalis. nih.gov
The antibacterial efficacy of these compounds is often measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For example, quinolinequinones QQ2 and QQ5 were found to be six times more potent against E. faecalis than the standard drug amikacin, with MIC values of 19.53 μg/mL. nih.gov Similarly, newly synthesized 4-aminoquinoline-hydrazone hybrids have been identified as promising antibacterial agents. mdpi.com The compound designated HD6 was particularly effective, showing bactericidal properties with a low Minimum Bactericidal Concentration (MBC) of 8 μg/mL against Bacillus subtilis. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| QQ2 | Enterococcus faecalis | 19.53 | nih.gov |
| QQ5 | Enterococcus faecalis | 19.53 | nih.gov |
| HD6 | Bacillus subtilis | 8 | mdpi.com |
| Compound 2 | Various Bacteria | 3.12 - 50 | nih.gov |
In another study, a series of novel quinoline derivatives demonstrated excellent MIC values, ranging from 3.12 to 50 µg/mL, against bacterial strains including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Compounds 2 and 6 from this series were noted for their superior activity. nih.gov
The antifungal potential of quinoline derivatives has also been a subject of investigation. Research has shown that certain quinoline-based compounds exhibit significant activity against various fungal pathogens. For instance, two quinolinequinones, QQ7 and QQ8, were found to have a profound effect against Candida albicans, with an MIC value of 4.88 μg/mL, which is comparable to the reference drug clotrimazole. nih.gov These compounds also displayed inhibitory activity against Candida tropicalis. nih.gov
Further studies on other quinoline derivatives confirmed their broad-spectrum antifungal potential against strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov In one such study, compound 6 was identified as the most potent antifungal agent among the tested series. nih.gov Additionally, a novel dibromoquinoline compound, 4b, was found to have broad-spectrum antifungal activity, inhibiting the growth of Candida, Cryptococcus, and Aspergillus species at concentrations as low as 0.5 μg/mL. bohrium.com
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| QQ7 | Candida albicans | 4.88 | nih.gov |
| QQ8 | Candida albicans | 4.88 | nih.gov |
| Compound 6 | Various Fungi | Not Specified | nih.gov |
Other Biological Activities (e.g., Antitumor Potential)
The structural framework of quinoline and its derivatives has been explored for applications beyond antimicrobial agents, including the development of potential anticancer therapies. nih.gov A series of quinoline derivatives were designed and synthesized to act as novel tubulin inhibitors, which are compounds that interfere with cell division. nih.gov Several of these compounds demonstrated notable antitumor activity against a wide range of human cancer cell lines. nih.gov
For example, compound 4c, a trimethoxy-substituted pyridin-2-one derivative, showed potent cytotoxic activity against numerous tumor cells. nih.gov It exhibited significant growth inhibition (GI) values against leukemia, non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov Another class of compounds, morpholine-substituted tetrahydroquinoline (THQ) derivatives, were investigated as potential mTOR inhibitors for targeted cancer therapy. mdpi.com Compound 10e from this series emerged as a highly promising candidate, showing exceptional activity against A549 lung cancer cells with an IC50 value of 0.033 µM. mdpi.com
Table 3: Antitumor Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4c | CNS Cancer (SF-295) | % Growth Inhibition | 96.38 | nih.gov |
| 4c | Ovarian Cancer (OVCAR-8) | % Growth Inhibition | 92.11 | nih.gov |
| 4c | Breast Cancer (T-47D) | % Growth Inhibition | 91.56 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Diverse Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For antimicrobial quinoline derivatives, SAR analyses have provided valuable insights. In a study of quinolinequinones, compounds QQ2 and QQ6 were identified as having remarkable activity against all tested Gram-positive bacteria, suggesting that their specific structural features are responsible for this potent antibacterial effect. nih.gov
In the context of antitumor agents, SAR analysis of morpholine-substituted tetrahydroquinoline derivatives revealed that the incorporation of trifluoromethyl and morpholine (B109124) moieties significantly enhanced both the potency and selectivity of the compounds as mTOR inhibitors. mdpi.com Similarly, for a series of indole (B1671886) diketopiperazine alkaloids, which are structurally complex molecules, SAR studies showed that the core skeleton has a significant impact on antimicrobial activity. frontiersin.org For instance, compounds 3b and 3c, which share a common structural framework, were the most active against the four tested bacterial strains, with MIC values as low as 0.94–3.87 μM. frontiersin.org These findings underscore the importance of specific structural motifs in determining the biological profiles of these complex heterocyclic compounds.
Applications of Cis Decahydroquinoline in Natural Product Synthesis
As a Core Scaffold for Alkaloid Total Synthesis
The cis-decahydroquinoline nucleus is a recurring feature in numerous biologically active alkaloids isolated from amphibians, marine organisms, and plants. Synthetic chemists have extensively utilized this scaffold as a foundational building block to achieve the total synthesis of these complex natural products.
The skin of poison frogs (Dendrobatidae) is a rich source of neurotoxic alkaloids, many of which are characterized by the presence of a decahydroquinoline (B1201275) ring system. The synthesis of these alkaloids has been a significant area of research, driven by their potent biological activities and limited natural availability.
Pumiliotoxin C , also known as cis-195A , is a representative member of this family. Its total synthesis has been a longstanding goal for synthetic chemists, and numerous approaches have been developed that hinge on the construction of the central this compound core. These syntheses often employ strategies such as intramolecular cyclization reactions to establish the bicyclic system with the correct stereochemistry.
The following table summarizes key data from a representative synthesis of these amphibian alkaloids:
| Alkaloid | Number of Steps | Overall Yield | Key Synthetic Feature |
| ent-cis-195A | 16 | 38% | Divergent synthesis from a common intermediate |
| cis-211A | 19 | 31% | Determination of absolute stereochemistry |
The marine environment is another prolific source of structurally unique and biologically active alkaloids. The lepadins, isolated from ascidians, are a family of marine alkaloids that feature a this compound skeleton. The synthesis of these compounds has attracted considerable attention due to their interesting biological profiles.
The total synthesis of Lepadins F-H and other members of the lepadin family has been accomplished through various strategies that prioritize the stereocontrolled construction of the this compound core. These approaches often involve diastereoselective reactions to install the multiple stereocenters present in the natural products. The cis-fused decahydroquinoline ring system provides a rigid scaffold upon which the remaining functional groups and side chains can be elaborated.
The structural diversity of plant alkaloids is vast, and many possess intricate polycyclic frameworks. The this compound motif is a key structural element in several classes of plant-derived alkaloids, serving as a crucial building block in their total synthesis.
Lycopodium Alkaloids: This large family of alkaloids, isolated from club mosses of the Lycopodium genus, exhibits a wide range of complex and challenging molecular architectures. A concise synthesis of the Lycopodium alkaloid lycoposerramine Z has been reported, which centrally features the construction of an enantiopure this compound intermediate nih.gov. This was achieved through a one-pot organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction nih.gov.
Methyllycaconitine (B43530) Analogs: Methyllycaconitine is a norditerpenoid alkaloid with a complex polycyclic structure. A diastereoselective synthesis of a highly substituted 3,7,8-trisubstituted this compound has been developed, which constitutes the core of rings B and E of methyllycaconitine nih.gov. This approach starts from a disubstituted cyclohexene (B86901), and the remaining atoms of the decahydroquinoline ring are introduced via a Knoevenagel condensation followed by an intramolecular lactam formation, with the stereochemistry being controlled by the cis-substitution of the starting material nih.gov.
Huperzine Derivatives: Huperzine A, a potent acetylcholinesterase inhibitor isolated from the firmoss Huperzia serrata, possesses a unique bridged bicyclo[3.3.1]nonane skeleton that incorporates a piperidine (B6355638) ring. While not a simple this compound, its rigid, bridged structure is conceptually related, and synthetic strategies towards huperzine and its derivatives often involve the formation of highly substituted piperidine-containing bicyclic systems that are foundational to the this compound framework.
Strategic Approaches to Construct Complex Polycyclic Systems with this compound Subunits
The incorporation of the this compound scaffold into more complex polycyclic systems requires sophisticated synthetic strategies. These approaches are designed to not only form the decahydroquinoline ring system with high stereocontrol but also to allow for its further elaboration and fusion with other ring systems.
The synthesis of many alkaloids requires the fusion of the this compound core with other heterocyclic rings. This is often achieved through intramolecular reactions that form the new ring onto the existing bicyclic scaffold. For instance, in the synthesis of certain Lycopodium alkaloids, the this compound core is first constructed, and then subsequent cyclization reactions are employed to build the additional rings, leading to the final complex polycyclic structure.
The biological activity of natural products is often highly dependent on their stereochemistry. Therefore, a critical aspect of the synthesis of this compound-containing alkaloids is the stereoselective introduction of multiple chiral centers. Synthetic chemists have developed a variety of methods to achieve this, including:
Substrate-controlled reactions: The inherent conformational bias of the this compound ring system can be exploited to direct the stereochemical outcome of subsequent reactions.
Chiral auxiliaries and catalysts: The use of chiral auxiliaries attached to the substrate or chiral catalysts can induce high levels of stereoselectivity in the formation of new stereocenters.
Diastereoselective cyclization reactions: The formation of the this compound ring itself can be designed to proceed with high diastereoselectivity, thereby setting multiple stereocenters in a single step.
An example of a highly diastereoselective approach is the synthesis of the 3,7,8-trisubstituted this compound core of methyllycaconitine, where the stereochemistry of the substituents is controlled by the cis-fused starting material nih.gov.
The following table summarizes some of the stereoselective strategies employed in the synthesis of this compound-containing natural products:
| Strategy | Description | Example Application |
| Organocatalysis | Use of small organic molecules to catalyze enantioselective reactions. | Synthesis of lycoposerramine Z nih.gov |
| Substrate Control | The existing stereocenters in a molecule direct the stereochemistry of new stereocenters. | Synthesis of methyllycaconitine analogs nih.gov |
| Divergent Synthesis | A common intermediate is used to synthesize multiple target molecules. | Synthesis of ent-cis-195A and cis-211A nih.govnih.govnih.govnih.govnih.govmdpi.comjcu.edu |
Q & A
Q. How should contradictions between experimental and computational conformational data be presented?
- Answer: Discuss limitations of force fields in modeling nitrogen lone-pair interactions. Provide raw NMR data (e.g., coupling constants, Δδ values) alongside computational outputs (e.g., Boltzmann populations) in supplementary materials to enable peer validation .
Tables for Key Data
| Substituent Position | ¹³C Shift (ppm) | Conformational Effect | Reference |
|---|---|---|---|
| 8β-Methyl | Δδ +8.2 | Steric compression (syn-axial strain) | |
| 10-Methyl | Δδ –3.5 | Antiperiplanar N-lone pair shielding | |
| 6β-Methyl | Δδ +6.7 | Axial substituent-induced ring distortion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
